molecular formula C36H28N4 B13787464 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole CAS No. 2061376-83-6

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole

Cat. No.: B13787464
CAS No.: 2061376-83-6
M. Wt: 516.6 g/mol
InChI Key: XGSZTASBPZRHTF-UHFFFAOYSA-N
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Description

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with diphenyl groups and a carbazole moiety. It is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with diphenylamine under controlled conditions.

    Substitution Reaction: The triazine core is then subjected to a substitution reaction with 2-methylphenylboronic acid in the presence of a palladium catalyst to introduce the 2-methylphenyl group.

    Coupling with Carbazole: The final step involves coupling the substituted triazine with 3,6-dimethylcarbazole using a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, resulting in the formation of partially reduced triazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are commonly employed.

Major Products

    Oxidation: Carbazole-quinone derivatives.

    Reduction: Partially reduced triazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole has several scientific research applications:

    Organic Electronics: It is widely used in the development of OLEDs due to its excellent electron-transport properties and high thermal stability.

    Photovoltaics: The compound is also explored for use in organic photovoltaic cells as an electron-transport material.

    Biological Research:

    Material Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole in optoelectronic devices involves its ability to transport electrons efficiently. The triazine core acts as an electron-accepting unit, while the carbazole moiety serves as an electron-donating unit. This donor-acceptor interaction facilitates the efficient injection and transport of electrons, enhancing the performance of devices such as OLEDs and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Similar structure but lacks the 2-methyl and 3,6-dimethyl substitutions.

    3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: Another derivative with different substitution patterns on the carbazole moiety.

Uniqueness

The uniqueness of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-3,6-dimethyl-9H-carbazole lies in its specific substitution pattern, which enhances its electron-transport properties and thermal stability, making it particularly suitable for high-performance optoelectronic applications.

Properties

CAS No.

2061376-83-6

Molecular Formula

C36H28N4

Molecular Weight

516.6 g/mol

IUPAC Name

9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl]-3,6-dimethylcarbazole

InChI

InChI=1S/C36H28N4/c1-23-14-17-32-29(20-23)30-21-24(2)15-18-33(30)40(32)31-19-16-28(22-25(31)3)36-38-34(26-10-6-4-7-11-26)37-35(39-36)27-12-8-5-9-13-27/h4-22H,1-3H3

InChI Key

XGSZTASBPZRHTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

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